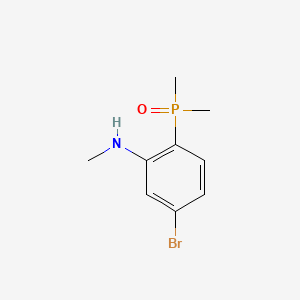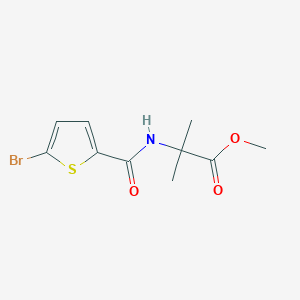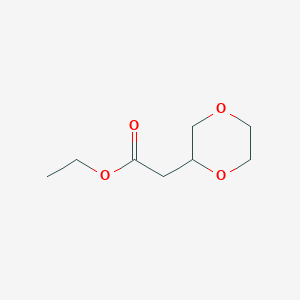
Ethyl (1,4-dioxan-2-yl)acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ethyl 2-(1,4-dioxan-2-yl)acetate is an organic compound that belongs to the class of esters It features a 1,4-dioxane ring, which is a six-membered ring containing two oxygen atoms, attached to an ethyl acetate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
Ethyl 2-(1,4-dioxan-2-yl)acetate can be synthesized through the acetalization of ethyl acetate with 1,4-dioxane. This reaction typically involves the use of an acid catalyst, such as p-toluenesulfonic acid, under reflux conditions. The continuous removal of water from the reaction mixture is essential to drive the reaction to completion .
Industrial Production Methods
In an industrial setting, the synthesis of ethyl 2-(1,4-dioxan-2-yl)acetate may involve the use of more efficient catalysts and optimized reaction conditions to increase yield and reduce production costs. Techniques such as continuous flow reactors and advanced separation methods can be employed to enhance the efficiency of the process.
Analyse Chemischer Reaktionen
Types of Reactions
Ethyl 2-(1,4-dioxan-2-yl)acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) to yield alcohols.
Common Reagents and Conditions
Oxidation: KMnO₄, CrO₃, and other strong oxidizing agents.
Reduction: LiAlH₄, NaBH₄, and other reducing agents.
Substitution: Amines, thiols, and other nucleophiles.
Major Products Formed
Oxidation: Carboxylic acids, ketones.
Reduction: Alcohols.
Substitution: Amides, thioesters, and other substituted products.
Wissenschaftliche Forschungsanwendungen
Ethyl 2-(1,4-dioxan-2-yl)acetate has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Medicine: Explored for its potential use in drug development and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of polymers, resins, and other industrial materials.
Wirkmechanismus
The mechanism of action of ethyl 2-(1,4-dioxan-2-yl)acetate depends on its specific application. In biological systems, it may interact with cellular components, such as enzymes or receptors, to exert its effects. The exact molecular targets and pathways involved can vary based on the specific context and application .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Ethyl acetate: A simple ester with a similar structure but without the 1,4-dioxane ring.
Methyl 2-(1,4-dioxan-2-yl)acetate: A similar compound where the ethyl group is replaced by a methyl group.
Uniqueness
Ethyl 2-(1,4-dioxan-2-yl)acetate is unique due to the presence of the 1,4-dioxane ring, which imparts distinct chemical and physical properties.
Eigenschaften
CAS-Nummer |
46117-11-7 |
|---|---|
Molekularformel |
C8H14O4 |
Molekulargewicht |
174.19 g/mol |
IUPAC-Name |
ethyl 2-(1,4-dioxan-2-yl)acetate |
InChI |
InChI=1S/C8H14O4/c1-2-11-8(9)5-7-6-10-3-4-12-7/h7H,2-6H2,1H3 |
InChI-Schlüssel |
LBDCNRRTOHEAKR-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC(=O)CC1COCCO1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


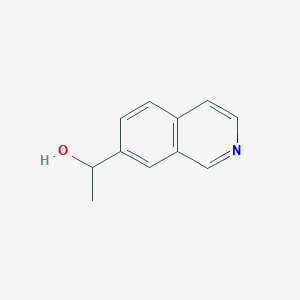
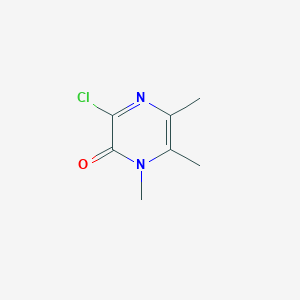

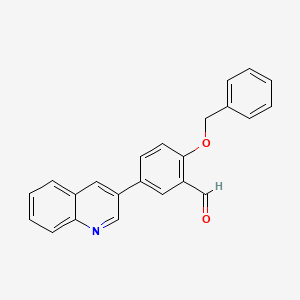
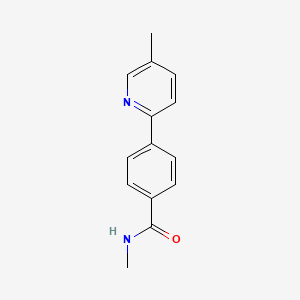

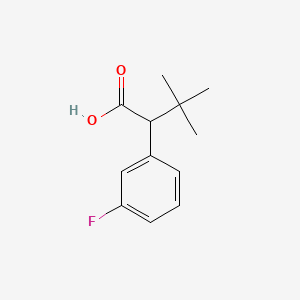
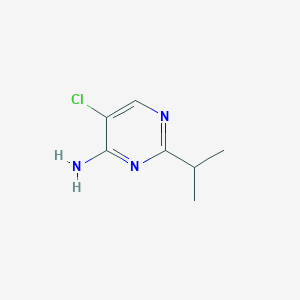
![2-Chloro-7-(4-methoxybenzyl)-7H-pyrrolo[2,3-d]pyrimidine-6-carbaldehyde](/img/structure/B13921542.png)

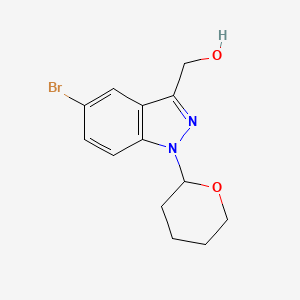
![2-({[Tert-butyl(dimethyl)silyl]oxy}methyl)-1-[(4-methoxy-2,6-dimethylphenyl)sulfonyl]piperidine](/img/structure/B13921559.png)
